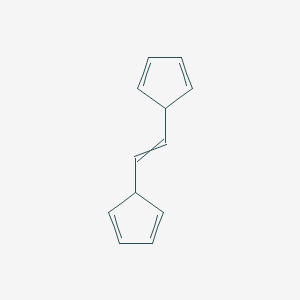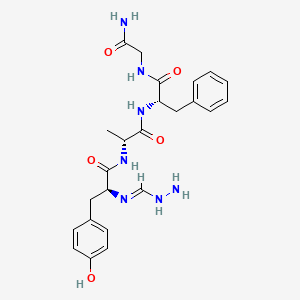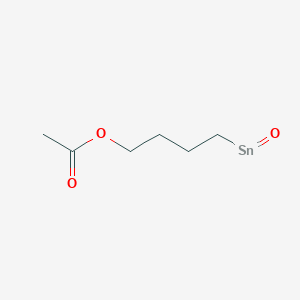
5,5'-(Ethene-1,2-diyl)di(cyclopenta-1,3-diene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-(Ethene-1,2-diyl)di(cyclopenta-1,3-diene) is an organic compound that features a unique structure consisting of two cyclopentadiene rings connected by an ethene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Ethene-1,2-diyl)di(cyclopenta-1,3-diene) typically involves a Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, cyclopentadiene acts as the diene, and ethene or a substituted ethene acts as the dienophile. The reaction conditions often require elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of cyclopentadiene, a precursor to 5,5’-(Ethene-1,2-diyl)di(cyclopenta-1,3-diene), involves the steam cracking of naphtha or the distillation of coal tar. The monomeric form of cyclopentadiene is obtained by heating its dimer, dicyclopentadiene, to around 180°C .
化学反応の分析
Types of Reactions
5,5’-(Ethene-1,2-diyl)di(cyclopenta-1,3-diene) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the cyclopentadiene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is typical.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce fully saturated hydrocarbons.
科学的研究の応用
5,5’-(Ethene-1,2-diyl)di(cyclopenta-1,3-diene) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex polycyclic structures.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biology and Medicine: Research is ongoing to explore its potential as a precursor to biologically active molecules or as a component in drug delivery systems.
作用機序
The mechanism by which 5,5’-(Ethene-1,2-diyl)di(cyclopenta-1,3-diene) exerts its effects is primarily through its ability to participate in cycloaddition reactions. The ethene bridge and cyclopentadiene rings provide a reactive framework that can interact with various molecular targets. These interactions often involve the formation of new carbon-carbon bonds, leading to the synthesis of more complex molecules .
特性
CAS番号 |
75741-96-7 |
|---|---|
分子式 |
C12H12 |
分子量 |
156.22 g/mol |
IUPAC名 |
5-(2-cyclopenta-2,4-dien-1-ylethenyl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C12H12/c1-2-6-11(5-1)9-10-12-7-3-4-8-12/h1-12H |
InChIキー |
HQVLRGPDFITVJY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(C=C1)C=CC2C=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Hydroxy-4-methoxy-7-oxabicyclo[4.1.0]hept-3-en-5-one](/img/structure/B14433690.png)
silane](/img/structure/B14433697.png)
![N-{3-[(3-Chloroprop-2-en-1-yl)(2-cyanoethyl)amino]phenyl}acetamide](/img/structure/B14433702.png)







![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)

![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)

